molecular formula C15H14N2O2S B492338 2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 724737-39-7

2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B492338
CAS RN: 724737-39-7
M. Wt: 286.4g/mol
InChI Key: WMXYZRVGQSUCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

724737-39-7

Product Name

2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4g/mol

IUPAC Name

1-(benzenesulfonyl)-2-ethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O2S/c1-2-13-11-12-7-6-10-16-15(12)17(13)20(18,19)14-8-4-3-5-9-14/h3-11H,2H2,1H3

InChI Key

WMXYZRVGQSUCDR-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2

Canonical SMILES

CCC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.03 mL, 3.25 mmol, 1.6M in hexanes) was added to a solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.60 g, 2.32 mmol) in THF (9.0 mL) at −78° C. The reaction mixture was stirred at −78° C. for 30 minutes, and then iodoethane (0.557 mL, 6.97 mmol) was added. The reaction mixture was warmed up to 0° C. and stirred for 2 hours, after which more iodoethane (0.278 mL, 3.48 mmol) was added. The reaction mixture was warmed up to room temperature and stirred overnight. Saturated aqueous ammonium chloride and ethyl acetate were then added, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried with sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography to afford 2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.25 g, 23% yield).
Quantity
2.03 mL
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reactant
Reaction Step One
Quantity
0.6 g
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reactant
Reaction Step One
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Quantity
9 mL
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solvent
Reaction Step One
Quantity
0.557 mL
Type
reactant
Reaction Step Two
Quantity
0.278 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four

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